molecular formula C16H24ClNO B1453863 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride CAS No. 1171984-73-8

4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

Cat. No. B1453863
CAS RN: 1171984-73-8
M. Wt: 281.82 g/mol
InChI Key: LFJZGZRYVSYLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride, also known as MPBP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperidine derivatives and is a potent antagonist of the dopamine transporter.

Scientific Research Applications

Chemical Properties and Reactions

4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride is a compound related to piperidine and benzoyl groups. The nucleophilic aromatic substitution of the nitro-group has been explored in reactions involving piperidine, offering insights into reaction mechanisms and kinetics. Such reactions have been used to synthesize compounds with potential pharmaceutical applications (Pietra & Vitali, 1972).

Interaction with Biological Molecules

Derivatives of piperidine, such as Hoechst 33258, have been known to bind strongly to the minor groove of double-stranded DNA, indicating the potential for piperidine derivatives in biological applications such as fluorescent DNA staining and as a starting point for rational drug design (Issar & Kakkar, 2013). Another derivative, Bilastine, demonstrates the importance of the piperidine structure in the binding affinity to biological receptors, which is crucial in its action as an antihistamine (Sharma et al., 2021).

Pharmacology and Drug Design

The unique pharmacological properties of certain piperidine derivatives, like Ohmefentanyl, highlight the significance of the piperidine ring and its substituents in medicinal chemistry. The diverse biological activities of these derivatives are influenced by structural changes in the molecule, offering a ground for the development of pharmacophores for specific receptors (Brine et al., 1997).

properties

IUPAC Name

[4-(2-methylpropyl)phenyl]-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.ClH/c1-12(2)11-13-3-5-14(6-4-13)16(18)15-7-9-17-10-8-15;/h3-6,12,15,17H,7-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJZGZRYVSYLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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